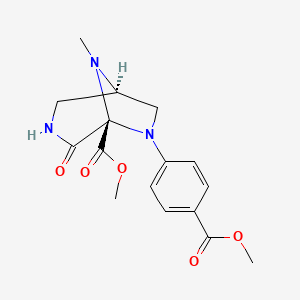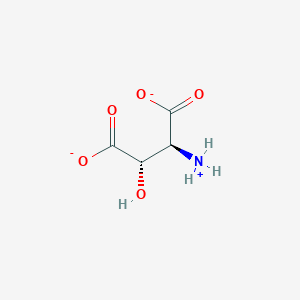
(3S)-3-hydroxy-L-aspartate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-hydroxy-L-aspartate(1-) is conjugate base of (3S)-3-hydroxy-L-aspartic acid. It is a conjugate base of a (3S)-3-hydroxy-L-aspartic acid. It is an enantiomer of a (3R)-3-hydroxy-D-aspartate(1-).
Aplicaciones Científicas De Investigación
Aspartate Transcarbamylase Binding and Inhibition
(Davies, Stark, & Vanaman, 1970) explored the binding of erythro-β-hydroxy-l-aspartate to the catalytic subunit of aspartate transcarbamylase from Escherichia coli. This compound, similar in structure to (3S)-3-hydroxy-L-aspartate, showed significant substrate activity for the enzyme, indicating a possible application in understanding enzyme specificity and inhibitor design.
Neurotransmission and Neurochemistry
(Balcar, Johnston, & Twitchin, 1977) discussed the inhibition of L-glutamate and L-aspartate uptake in rat brain slices by threo-3-hydroxyaspartate, a stereoisomer of (3S)-3-hydroxy-L-aspartate. This suggests potential applications in studying neurotransmitter uptake mechanisms in the CNS.
Enzymatic and Chemical Synthesis
(Andrés, Muñoz, Pedrosa, & Pérez-Encabo, 2003) demonstrated the diastereoselective synthesis of enantiopure β-amino-γ-hydroxy acids from L-aspartic acid, which is structurally related to (3S)-3-hydroxy-L-aspartate. This has implications in the synthesis of complex organic molecules and pharmaceuticals.
Aminopeptidase Inhibition
(Rich, Moon, & Harbeson, 1984) investigated the inhibition of aminopeptidases by compounds including (2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl-L-valyl-L-valyl-L-aspartic acid, structurally similar to (3S)-3-hydroxy-L-aspartate. This research is relevant for understanding the modulation of enzymatic activity, potentially guiding the development of new therapeutics.
Metabolic Engineering
(Song, Lee, Ko, & Lee, 2015) described the metabolic engineering of Escherichia coli for the production of chemicals like 3-aminopropionic acid, starting from L-aspartic acid. The structural similarity to (3S)-3-hydroxy-L-aspartate suggests potential applications in biotechnological production processes.
Neurotransmitter System Analysis
(Balcar & Johnston, 1972) studied the specificity of high-affinity uptake systems for neurotransmitters like L-glutamate and L-aspartate in rat cerebral cortex, indicating potential applications in the study of neurotransmitter systems and synaptic function.
Crystallography and Structural Biology
(Lima, Khristoforov, Momany, & Phillips, 2006) analyzed the crystal structure of Homo sapiens kynureninase, an enzyme involved in the metabolism of L-kynurenine and related to the metabolism of aspartic acid derivatives like (3S)-3-hydroxy-L-aspartate. This is significant for understanding the structural basis of enzyme function.
Propiedades
Nombre del producto |
(3S)-3-hydroxy-L-aspartate(1-) |
|---|---|
Fórmula molecular |
C4H6NO5- |
Peso molecular |
148.09 g/mol |
Nombre IUPAC |
(2S,3S)-2-azaniumyl-3-hydroxybutanedioate |
InChI |
InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/p-1/t1-,2-/m0/s1 |
Clave InChI |
YYLQUHNPNCGKJQ-LWMBPPNESA-M |
SMILES isomérico |
[C@H]([C@@H](C(=O)[O-])O)(C(=O)[O-])[NH3+] |
SMILES canónico |
C(C(C(=O)[O-])O)(C(=O)[O-])[NH3+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



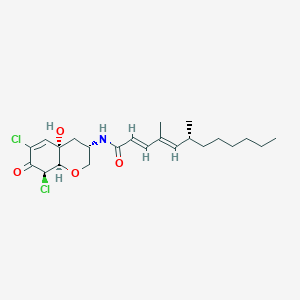
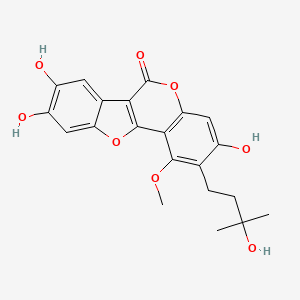
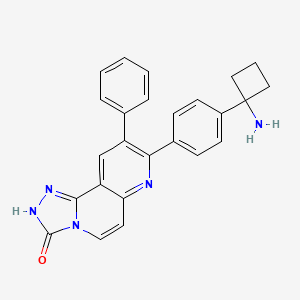
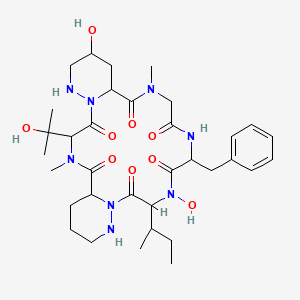
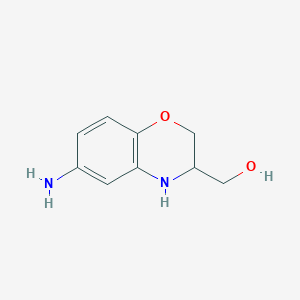

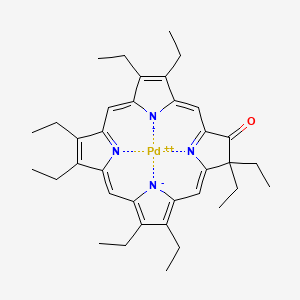
![(4-{4-[2-(gamma-L-glutamylamino)ethyl]phenoxymethyl}furan-2-yl)methanamine](/img/structure/B1262964.png)
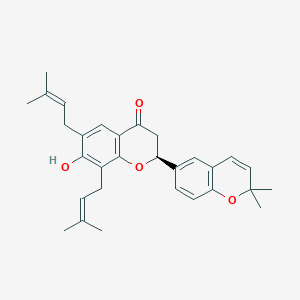
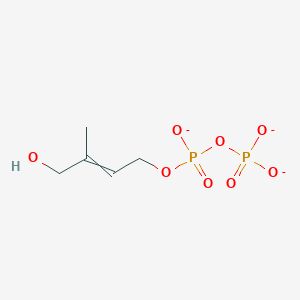

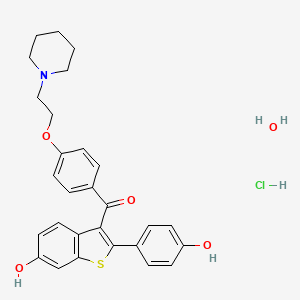
![3-[3-(Trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile](/img/structure/B1262972.png)
